molecular formula C18H19N3S B2463793 N-(2,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine CAS No. 306280-97-7

N-(2,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine

Cat. No.: B2463793
CAS No.: 306280-97-7
M. Wt: 309.43
InChI Key: OHWVGAGUUPIAOX-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-amine is a tricyclic heterocyclic compound featuring a sulfur atom (thia), two nitrogen atoms (diaza), and a fused bicyclic system with a 13-membered core. The 2,4-dimethylphenyl substituent attached to the amine group confers steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-11-7-8-14(12(2)9-11)21-17-16-13-5-3-4-6-15(13)22-18(16)20-10-19-17/h7-10H,3-6H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWVGAGUUPIAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a benzothiolo intermediate, followed by its reaction with a pyrimidine derivative under specific conditions such as the presence of a base or a catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully hydrogenated compound.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Ring Modifications

Compound Name (CAS/Reference) Core Structure Substituent(s) Molecular Formula Key Features
Target Compound 8-Thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca N-(2,4-Dimethylphenyl) To be determined Lipophilic substituent; planar tricyclic system with sulfur and nitrogen atoms.
N-(2-Phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraen-3-amine 8-Thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca N-(2-Phenylethyl) C₁₇H₁₇N₃S Extended alkyl chain; 14-membered ring system (vs. 13-membered in target).
2-({5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethane-1-sulfonyl fluoride Same tricyclic core as target Sulfonyl fluoride and methyl C₁₃H₁₅FN₂O₂S₃ Reactive sulfonyl fluoride group; potential for covalent binding.
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3,5-Dimethylphenyl and benzylidene C₁₈H₁₇N₃S₂ Planar thiadiazole with documented insecticidal/fungicidal activity.

Biological Activity

N-(2,4-dimethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structural formula is characterized by a complex bicyclic system that includes sulfur and nitrogen heteroatoms, which are crucial for its biological activity. Its molecular formula is C18H18N2OS2C_{18}H_{18}N_2OS_2 with a molecular weight of 342.48 g/mol.

Target Interactions

Research indicates that compounds with similar structures may inhibit specific viral polymerases, such as the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase. This inhibition could prevent viral replication and contribute to antiviral activity.

Biochemical Pathways

The compound likely interacts with its target through non-covalent interactions, which may include hydrogen bonding and hydrophobic interactions. Such interactions can modulate the enzyme's activity, thereby affecting the viral life cycle .

Antiviral Activity

Studies have shown that related compounds exhibit inhibitory effects against various viruses, including HCV and influenza virus strains. For instance, a compound structurally related to this compound was found to inhibit HCV NS5B polymerase effectively.

Cytotoxicity Studies

In vitro cytotoxicity assessments have demonstrated that certain derivatives of this class of compounds show low toxicity at therapeutic concentrations. For example, selectivity indices (SI) greater than 10 were reported for some derivatives during antiviral testing .

Study 1: Inhibition of HCV NS5B Polymerase

A study investigating the inhibitory effects of related compounds on HCV NS5B polymerase revealed that modifications to the side chains significantly influenced antiviral potency. Compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent activity against the target enzyme.

Study 2: Antiviral Activity Against Influenza

Another investigation focused on the antiviral properties against influenza virus A demonstrated that certain derivatives showed promising results in inhibiting viral replication in cell cultures. The study highlighted that structural modifications could enhance selectivity and potency against viral targets .

Data Summary

Property Value
Molecular FormulaC₁₈H₁₈N₂OS₂
Molecular Weight342.48 g/mol
Antiviral TargetHCV NS5B Polymerase
IC50 (Influenza Virus)Low micromolar range
Cytotoxicity (Selectivity Index)>10

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